Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester is a chemical compound with the molecular formula C13H17ClN2O4 It is known for its unique structure, which includes a carbamic acid ester linked to a nitroso-substituted xylyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester typically involves the reaction of N-(2-chloroethyl)-N-ethylcarbamic acid with 4-nitroso-3,5-xylyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of this compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester involves its interaction with specific molecular targets. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can alkylate DNA and proteins, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(2-chloroethyl)-N-methyl-, 4-nitroso-3,5-xylyl ester
- Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-2,6-xylyl ester
- Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-dimethylphenyl ester
Uniqueness
Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester is unique due to its specific substitution pattern on the xylyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
63884-90-2 |
---|---|
Molecular Formula |
C13H17ClN2O3 |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
(3,5-dimethyl-4-nitrosophenyl) N-(2-chloroethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-4-16(6-5-14)13(17)19-11-7-9(2)12(15-18)10(3)8-11/h7-8H,4-6H2,1-3H3 |
InChI Key |
JPXXVPJIMCOOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C(=O)OC1=CC(=C(C(=C1)C)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.